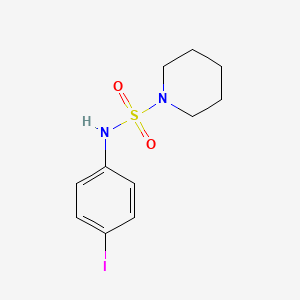

N-(4-iodophenyl)piperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound consists of a piperidine ring, a sulfonamide group, and an iodophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-iodoaniline with piperidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:

- Dissolving 4-iodoaniline in a suitable solvent like dichloromethane.

- Adding piperidine-1-sulfonyl chloride to the solution.

- Introducing triethylamine to the mixture to facilitate the reaction.

- Stirring the reaction mixture at room temperature for several hours.

- Purifying the product through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura coupling.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with other functional groups.

Oxidation: Employs oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Sulfonic acids or sulfonate esters.

Reduction Products: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

N-(4-iodophenyl)piperidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit dihydropteroate synthase.

Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.

Industry: Utilized in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to bacterial cell death. The compound also interacts with bacterial cell membranes, causing irreversible damage and further contributing to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Sulfadiazine: Another sulfonamide with antibacterial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Sulfisoxazole: Known for its use in treating urinary tract infections

Uniqueness

Its ability to inhibit dihydropteroate synthase and damage bacterial cell membranes makes it a promising candidate for developing new antibacterial agents .

Biological Activity

N-(4-Iodophenyl)piperidine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfonamide group and an iodine atom on the phenyl ring. This structure is significant for its interaction with biological targets, enhancing its solubility and bioavailability.

The biological activities of this compound are primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, sulfonamides are known to inhibit carbonic anhydrases and certain proteases, which are crucial in tumor progression .

- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of sulfonamides have demonstrated IC50 values in the nanomolar range against colon cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Carbonic Anhydrase | 0.05 | Inhibition of enzyme activity |

| TASIN-1 (analog) | Colon Cancer (DLD-1) | 0.03 | Significant antiproliferative effect |

| KPYC01112 (related bis-sulfonamide) | NADH-Q oxidoreductase (Complex I) | 0.017 | Inhibition of mitochondrial respiration |

| Compound 14 | Acetylcholinesterase | 0.01 | Neuroprotective effects |

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- In Vitro Studies : A study demonstrated that sulfonamide derivatives exhibited potent inhibition of carbonic anhydrase, which is essential for maintaining pH homeostasis in tumor microenvironments . The inhibition led to reduced proliferation rates in cancer cells.

- In Vivo Models : In animal models, compounds similar to this compound have shown promising results in reducing tumor size without significant toxicity . This suggests a favorable therapeutic index for further development.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. These studies reveal that the iodine substituent enhances binding affinity through halogen bonding interactions, which may be critical for its inhibitory effects .

Properties

IUPAC Name |

N-(4-iodophenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVVGGBTQYGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.